molecular formula C11H17N B2459625 (2R)-2-(2,6-Dimethylphenyl)propan-1-amine CAS No. 2248210-19-5

(2R)-2-(2,6-Dimethylphenyl)propan-1-amine

Cat. No. B2459625
CAS RN: 2248210-19-5
M. Wt: 163.264
InChI Key: GJATXXTWJSLALO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,6-Dimethylphenyl)propan-1-amine, also known as Dexmedetomidine, is a potent and selective alpha-2 adrenergic receptor agonist that is widely used in clinical anesthesia and sedation. Dexmedetomidine has a unique pharmacological profile, which makes it an attractive agent for use in clinical practice.

Mechanism of Action

(2R)-2-(2,6-Dimethylphenyl)propan-1-amineine acts primarily on alpha-2 adrenergic receptors in the brain and spinal cord. By binding to these receptors, dexmedetomidine reduces sympathetic nervous system activity, leading to sedation, analgesia, and anxiolysis. (2R)-2-(2,6-Dimethylphenyl)propan-1-amineine also has some opioid-sparing effects, reducing the amount of opioids needed for pain management.
Biochemical and Physiological Effects:
(2R)-2-(2,6-Dimethylphenyl)propan-1-amineine has several biochemical and physiological effects, including sedation, analgesia, anxiolysis, and sympatholysis. It also has some cardiovascular effects, such as bradycardia and hypotension. (2R)-2-(2,6-Dimethylphenyl)propan-1-amineine does not cause respiratory depression, making it a safer option for sedation in critically ill patients.

Advantages and Limitations for Lab Experiments

(2R)-2-(2,6-Dimethylphenyl)propan-1-amineine has several advantages for use in lab experiments, including its predictable pharmacokinetics and pharmacodynamics, its ability to provide controlled sedation and analgesia, and its lack of respiratory depression. However, dexmedetomidine can be expensive and may not be readily available in some research settings.

Future Directions

There are several future directions for research on dexmedetomidine. One area of interest is its potential use in pain management, particularly in combination with other analgesics such as opioids. Additionally, dexmedetomidine's neuroprotective effects make it a promising candidate for further investigation in neurological conditions such as traumatic brain injury and stroke. Finally, there is a need for more research on the long-term effects of dexmedetomidine use, particularly in critically ill patients.

Synthesis Methods

(2R)-2-(2,6-Dimethylphenyl)propan-1-amineine is synthesized by the reaction of 2,6-dimethylbenzaldehyde with 4-(2-aminoethyl)morpholine in the presence of a palladium catalyst. The resulting intermediate is then treated with hydrochloric acid to form the final product, (2R)-2-(2,6-Dimethylphenyl)propan-1-amine.

Scientific Research Applications

(2R)-2-(2,6-Dimethylphenyl)propan-1-amineine is used in a variety of clinical settings, including sedation in intensive care units, procedural sedation, and anesthesia. It has also been investigated for its potential use in pain management and as an adjunct to regional anesthesia. Additionally, dexmedetomidine has been studied for its potential neuroprotective effects in various neurological conditions such as traumatic brain injury, stroke, and Alzheimer's disease.

properties

IUPAC Name

(2R)-2-(2,6-dimethylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJATXXTWJSLALO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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